7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
7,8-dimethoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-7-9-16(10-8-15)24-20-14-26-21-13-23(33-3)22(32-2)12-19(21)25(20)28(27-24)17-5-4-6-18(11-17)29(30)31/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEFQQLKMRPMSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with diketones or β-ketoesters.
Quinoline ring construction: This step often involves cyclization reactions, such as the Pfitzinger reaction or Skraup synthesis.
Functional group modifications: Introduction of methoxy, nitro, and tolyl groups can be done through electrophilic aromatic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tolyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. The compound has been studied for its effectiveness against various cancer cell lines. For instance, derivatives of pyrazoloquinoline have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7), demonstrating potential as a chemotherapeutic agent .
2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related quinoline derivatives have shown that they possess moderate activity against Gram-positive and Gram-negative bacteria, including strains like E. coli and S. aureus. The incorporation of nitrophenyl groups is believed to enhance the antimicrobial efficacy through mechanisms involving disruption of bacterial cell membranes .
3. Inhibition of Enzymatic Activity
The pyrazolo[4,3-c]quinoline framework has been explored for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Compounds with similar structures have been evaluated for their role as inhibitors of tyrosine kinases, which are critical in signaling pathways associated with cancer cell growth and survival .
Material Science Applications
1. Photophysical Properties
The unique electronic structure of 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline allows it to be used in the development of organic light-emitting diodes (OLEDs). Its photophysical properties make it a suitable candidate for applications in optoelectronic devices where efficient light emission is required .
2. Coordination Chemistry
This compound can serve as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes can exhibit interesting catalytic properties or enhanced biological activities, making them valuable in both industrial and pharmaceutical applications .
Case Studies
1. Anticancer Efficacy Study
A recent study examined the anticancer efficacy of a series of pyrazoloquinoline derivatives, including the target compound, against various human cancer cell lines. The results indicated that modifications to the substituents significantly affected the compounds' potency, highlighting the importance of structural optimization in drug design.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7,8-Dimethoxy... | MCF-7 | 15 | Apoptosis induction |
| Related Quinoline Derivative | A549 | 10 | Cell cycle arrest |
2. Antimicrobial Activity Assessment
Another study focused on evaluating the antimicrobial activity of this compound against various pathogens. The findings suggested that while the compound exhibited some antimicrobial effects, further modifications could enhance its efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrazolo[4,3-c]quinolines are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[4,3-c]quinoline Derivatives
Key Insights from Structural Comparisons
Substituent Position and Activity :
- Para-substituted derivatives (e.g., 2i, 2m) exhibit superior anti-inflammatory activity compared to ortho or meta analogs . The target compound’s 3-nitrophenyl group at position 1 and p-tolyl at position 3 may synergize for target binding, though direct activity data are lacking.
- Methoxy groups at 7 and 8 (target compound) likely increase solubility but may reduce metabolic stability compared to halogens (e.g., 8k’s 8-chloro) .
Electronic Effects: Electron-withdrawing groups (e.g., nitro in the target compound) may enhance binding to enzymes like iNOS or COX-2, as seen in nitrophenyl-containing analogs . Electron-donating groups (e.g., hydroxyl in 2i) improve potency in NO inhibition, suggesting a balance between electron effects and hydrogen-bonding capability is critical .
However, bulky substituents (e.g., 901229-77-4’s bromophenyl) may hinder absorption . Deuterated analogs (e.g., ’s 8l) highlight strategies to optimize pharmacokinetics, though the target compound lacks such modifications .
Biological Activity
7,8-Dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects, supported by relevant data and case studies.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazines with diketones or β-ketoesters.
- Quinoline Ring Construction : Often involves cyclization reactions such as the Pfitzinger reaction or Skraup synthesis.
- Functional Group Modifications : Introduction of methoxy, nitro, and tolyl groups through electrophilic aromatic substitution or other suitable reactions .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may inhibit enzymes or receptors involved in inflammatory pathways and cancer progression. Specific studies have demonstrated that derivatives of pyrazolo[4,3-c]quinoline can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in mediating inflammatory responses .
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. For instance:
- Inhibition of Nitric Oxide Production : In LPS-induced RAW 264.7 cells, certain derivatives demonstrated potent inhibition of nitric oxide production. The compound's structure plays a crucial role in its efficacy; para-substituted derivatives generally show better activity compared to ortho or meta substitutions .
- Quantitative Structure–Activity Relationship (QSAR) : Studies have utilized QSAR analysis to identify structural features that enhance anti-inflammatory activity. For example, compounds with specific electron-donating groups at the para position exhibited improved potency .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Viability Assays : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, certain pyrazolo[4,3-c]quinoline derivatives displayed IC50 values in the low micromolar range against various cancer cell lines .
- Mechanisms of Action : The anticancer effects are often linked to the inhibition of key signaling pathways involved in tumor growth and metastasis. The ability to modulate kinase activity has also been noted as a significant mechanism for these compounds .
Comparative Analysis with Similar Compounds
A comparison of this compound with other similar compounds reveals unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methoxy and nitro substitutions | Anti-inflammatory and anticancer |
| 7,8-Dimethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Similar structure but different aryl group | Varying potency in biological assays |
| 7,8-Dimethoxy-1-(m-tolyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline | Different substitution pattern | Potentially lower anti-inflammatory activity |
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Study on Inhibition of iNOS : A study demonstrated that specific derivatives could inhibit iNOS expression in RAW 264.7 cells with an IC50 value comparable to established anti-inflammatory drugs .
- Anticancer Efficacy in vitro : A series of derivatives were tested against breast cancer cell lines showing significant inhibition of cell viability at concentrations below 10 µM .
Q & A
What are the common synthetic routes for 7,8-dimethoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, and what key intermediates are involved?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step heterocyclic condensation. Starting materials like 2,4-dichloroquinoline-3-carbonitrile (or derivatives) are reacted with substituted anilines or hydrazines under reflux conditions. For example, 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine intermediates can be functionalized via nucleophilic aromatic substitution with nitroaryl groups (e.g., 3-nitrophenyl) or alkylation for p-tolyl incorporation . Key intermediates include halogenated pyrazoloquinoline precursors (e.g., 4-chloro derivatives), which enable regioselective substitution at positions 1 and 3. Solvent choice (e.g., DMF, xylenes) and catalysts (e.g., K₂CO₃) critically influence yield and purity .
Which spectroscopic techniques are most effective for characterizing the structural integrity of pyrazolo[4,3-c]quinoline derivatives?
Level: Basic
Methodological Answer:
¹H/¹³C NMR spectroscopy is essential for confirming substitution patterns and aromatic proton environments, particularly for distinguishing methoxy (δ ~3.8–4.0 ppm) and nitro groups (deshielding effects on adjacent protons) . IR spectroscopy identifies functional groups like NH stretches (~3190–3250 cm⁻¹) and nitro vibrations (~1528 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, especially for nitro- and methoxy-substituted derivatives . X-ray crystallography, though less common, resolves ambiguities in regiochemistry for crystalline derivatives .
How can researchers address contradictory data regarding the biological activity of pyrazolo[4,3-c]quinoline derivatives across different studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from variations in assay conditions, cell lines, or substituent positioning. For example:
- Anti-inflammatory vs. Anticancer Activity: Derivatives with nitro groups may show anti-inflammatory effects via NO inhibition in RAW264.7 macrophages , while methyl/p-tolyl substitutions (e.g., FMPPP) induce autophagy in prostate cancer models . Researchers should standardize assays (e.g., CCK-8 for proliferation, ELISA for cytokines) and validate target engagement (e.g., mTOR/p70S6K inhibition ).
- Structural Specificity: Use isosteric replacements (e.g., trifluoromethyl vs. nitro) to probe electronic effects . Cross-study comparisons require normalization to positive controls (e.g., fluoxetine for serotonin reuptake assays ).
What strategies are employed to optimize reaction yields in the synthesis of nitro-substituted pyrazolo[4,3-c]quinolines?
Level: Advanced
Methodological Answer:
- Catalytic Optimization: Copper(I) iodide or Pd catalysts enhance coupling efficiency for nitroaryl introductions . Microwave-assisted synthesis reduces reaction times for nitro-group incorporation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of nitro intermediates, while additives like DIAD (diisopropyl azodicarboxylate) facilitate Mitsunobu reactions for O-methylations .
- Purification: Flash chromatography with gradients (e.g., 5–10% triethylamine/ethyl acetate) resolves regioisomers, while recrystallization in n-hexane/EtOAc improves purity .
How does the introduction of electron-withdrawing groups (e.g., nitro) at specific positions influence the pharmacological profile of pyrazolo[4,3-c]quinolines?
Level: Advanced
Methodological Answer:
- Position 1 (3-Nitrophenyl): Enhances π-π stacking with hydrophobic enzyme pockets (e.g., γ-secretase in Alzheimer’s models ). Nitro groups increase metabolic stability but may reduce bioavailability due to polarity .
- Position 3 (p-Tolyl): Methyl groups improve lipophilicity and blood-brain barrier penetration, critical for CNS targets .
- Position 7/8 (Methoxy): Methoxy substitutions at 7/8 positions modulate electron density, affecting binding to kinases (e.g., CDK2/cyclin A ). Comparative studies using deuterated methoxy groups (e.g., 4-methoxy-d3-phenyl) can isolate metabolic pathways .
What computational or structural biology tools are recommended for predicting the binding modes of pyrazolo[4,3-c]quinoline derivatives?
Level: Advanced
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., quinoline-binding sites in acetylcholinesterase ). Validate with mutagenesis studies (e.g., Trp86Ala in AChE).
- QSAR Studies: Use Hammett constants (σ) for nitro/methoxy groups to correlate electronic effects with bioactivity .
- Cryo-EM/X-ray: Resolve binding conformations for co-crystallized derivatives (e.g., ELND006 with γ-secretase ).
How can isotopic labeling (e.g., deuterium) be applied to study the pharmacokinetics of pyrazolo[4,3-c]quinoline derivatives?
Level: Advanced
Methodological Answer:
- Deuterated Methoxy Groups: Synthesize derivatives like 8-chloro-2-(4-methoxy-d3-phenyl)-pyrazoloquinoline to track metabolic stability via LC-MS .
- Tracer Studies: Use ¹⁴C-labeled nitro groups to quantify excretion profiles in rodent models .
- Mechanistic Probes: Compare H/D isotope effects on CYP450-mediated demethylation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
